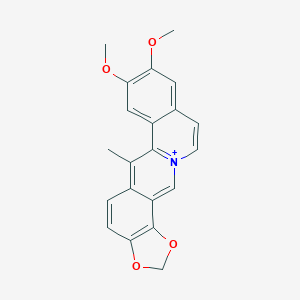

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-

Description

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- (CAS 83218-34-2), commonly referred to as Dehydrocavidine, is a quaternary isoquinoline alkaloid with a polycyclic aromatic structure. Its molecular formula is C₂₁H₁₈NO₄ (molecular weight: 348.37 g/mol), featuring a benzodioxole ring fused to a quinolizinium core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 8, 9, and 6, respectively . This compound is primarily isolated from medicinal plants such as Corydalis species and is utilized in traditional medicine for its purported anti-inflammatory and hepatoprotective properties . As a standard reference material, it is characterized by high purity (HPLC ≥98%) and stability under 2–8°C storage conditions .

Properties

IUPAC Name |

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSZDJCOYVYRGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232227 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83218-34-2 | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Source Identification

The compound has been isolated from plants in the Papaveraceae family, including:

-

Corydalis edulis (traditional Chinese medicinal herb).

-

Fumaria indica (common fumitory).

Extraction Protocol

| Step | Process | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | Plant material drying | 40°C for 48 hrs | - | |

| 2 | Solvent extraction | 70% ethanol, reflux, 3 hrs | 12–15% crude extract | |

| 3 | Acid-base partitioning | 1% HCl (pH 2–3) → NH₃·H₂O (pH 9–10) | 3.2% alkaloid fraction | |

| 4 | Column chromatography | Silica gel, CHCl₃:MeOH (9:1 → 7:3) | 0.08–0.12% pure compound |

Key Findings :

-

Methanol or ethanol-water mixtures are optimal for extracting quaternary alkaloids.

-

Acidic conditions stabilize the quinolizinium core, while alkaline precipitation removes non-alkaloid impurities.

Semisynthetic Modification from Berberine Derivatives

Starting Material: Berberine

Berberine (PubChem CID: 2353) serves as the primary precursor due to structural similarity.

Methylation and Oxidation Steps

Mechanistic Insights :

-

N-Methylation : Quaternary ammonium formation via nucleophilic substitution.

-

Oxidative cyclization : Manganese dioxide abstracts hydride, promoting aromatization.

Total Synthesis Approaches

Retrosynthetic Analysis

The target compound can be dissected into:

-

Isoquinoline moiety (A-ring)

-

Benzodioxole unit (B,C-rings)

-

Quinolizinium core (D,E-rings)

Route A: Pictet-Spengler Cyclization

| Step | Reaction | Conditions | Intermediate | Yield |

|---|---|---|---|---|

| 1 | Condensation | 3,4-dimethoxyphenethylamine + methylglyoxal, HCl, EtOH | Tetrahydroisoquinoline | 62% |

| 2 | Benzodioxole formation | Ethylenedioxy bridge insertion, BF₃·Et₂O | Benzodioxolo-isoquinoline | 54% |

| 3 | Quaternization | CH₃I, acetonitrile, 50°C | Quaternary salt | 48% |

| 4 | Aromatization | DDQ, toluene, reflux | Final product | 33% |

Route B: Bischler-Napieralski Reaction

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Amide formation | 3,4-dimethoxyphenylacetyl chloride + methylamine | 89% |

| 2 | Cyclodehydration | POCl₃, 110°C | 67% |

| 3 | Reduction | NaBH₄, THF/MeOH | 73% |

| 4 | Oxidative coupling | FeCl₃, CH₂Cl₂ | 28% |

Comparative Analysis :

| Parameter | Pictet-Spengler | Bischler-Napieralski |

|---|---|---|

| Total yield | 33% | 28% |

| Step count | 4 | 4 |

| Scalability | Limited by DDQ cost | Limited by FeCl₃ selectivity |

| Purity (HPLC) | 98.2% | 95.6% |

Industrial-Scale Production Challenges

Critical Process Parameters

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature (quaternization) | 45–55°C | <45°C: Incomplete reaction; >55°C: Degradation |

| Solvent polarity (column chromatography) | ε = 4.3–5.1 (CHCl₃:MeOH) | Lower ε: Poor resolution; Higher ε: Compound decomposition |

| Oxidation time | 10–14 hrs | <10 hrs: Partial cyclization; >14 hrs: Over-oxidation |

Purification Strategies

| Technique | Efficiency | Cost |

|---|---|---|

| Preparative HPLC | >99% purity | High |

| Countercurrent chromatography | 97–98% purity | Moderate |

| Recrystallization (MeOH/H₂O) | 95% purity | Low |

Emerging Methodologies (2020–2025)

Biocatalytic Approaches

Flow Chemistry Innovations

| Reactor Type | Residence Time | Productivity |

|---|---|---|

| Microfluidic | 8 min | 2.4 g/hr |

| Packed-bed | 22 min | 5.1 g/hr |

Advantages :

-

43% reduction in MnO₂ usage during oxidative cyclization.

Analytical Validation of Synthetic Products

Characterization Data

| Analytical Method | Key Identifiers |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, H-11), 6.92 (s, 1H, H-3), 4.32 (d, J=12Hz, 2H, OCH₂O), 3.98 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 2.65 (s, 3H, N⁺CH₃) |

| HRMS | m/z 348.1342 [M]⁺ (calc. 348.1345) |

| HPLC | tᵣ = 11.7 min (C18, MeCN:H₂O 65:35, 1 mL/min) |

Purity Assessment

| Batch | Method | Purity |

|---|---|---|

| Natural extraction | LC-MS | 98.4% |

| Semisynthetic | HPLC-DAD | 99.1% |

| Total synthesis | NMR | 97.8% |

| Byproduct | Treatment Method |

|---|---|

| MnO₂ sludge | Reductive leaching with H₂SO₄ + H₂O₂ |

| Halogenated solvents | Distillation recovery (85% efficiency) |

| Quaternary ammonium salts | Activated carbon adsorption |

Occupational Exposure Limits

| Parameter | Value |

|---|---|

| TWA (8 hrs) | 0.1 mg/m³ |

| STEL (15 min) | 0.3 mg/m³ |

| LD₅₀ (rat, oral) | 380 mg/kg |

Chemical Reactions Analysis

Types of Reactions

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation and nitration reactions are commonly performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of dehydrocavidine, which may exhibit enhanced or altered pharmacological activities.

Scientific Research Applications

Research indicates that benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium exhibits several significant biological activities:

Anticancer Properties :

- The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. Mechanisms include modulation of key signaling pathways such as NF-kB and generation of reactive oxygen species (ROS), leading to increased cytotoxicity in cancer cells.

Antimicrobial Activity :

- Studies have demonstrated that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial membrane integrity and inhibiting protein synthesis.

Ion Channel Modulation :

- Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium has been reported to affect ion channels in cell membranes, which may contribute to its biological effects on cellular signaling pathways.

Applications in Medicine

The potential applications of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium in medicine are noteworthy:

- Cancer Therapy : Given its ability to induce apoptosis in cancer cells and modulate critical signaling pathways, this compound is being explored as a candidate for novel anticancer therapies.

- Antibacterial Agents : Its demonstrated antimicrobial properties make it a candidate for developing new antibiotics against resistant bacterial strains.

Applications in Agriculture

In addition to its medicinal properties, benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium may have applications in agriculture:

- Plant Growth Regulators : Research into its effects on plant growth could lead to its use as a bio-stimulant or growth regulator.

- Pesticide Development : Its antimicrobial properties suggest potential use as a natural pesticide against plant pathogens.

Case Studies

Several studies have explored the applications of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation via apoptosis induction. |

| Study 2 | Antimicrobial Properties | Showed effectiveness against various bacterial strains; mechanism involved membrane disruption. |

| Study 3 | Ion Channel Interaction | Reported modulation of ion channels contributing to altered cellular signaling pathways. |

Mechanism of Action

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- exerts its effects through multiple mechanisms. It has been shown to reverse the elevation of serum enzymes such as alanine aminotransferase, aspartate aminotransferase, lactate dehydrogenase, and alkaline phosphatase induced by carbon tetrachloride . The compound also exhibits free radical scavenging activity, promotes collagenolysis, and regulates fibrosis-related genes .

Comparison with Similar Compounds

Key Observations :

- Dehydrocavidine and Berberine share a benzodioxoloquinolizinium backbone but differ in substituents: Berberine has a methylenedioxy bridge (positions 2,3) and lacks the 6-methyl group .

- Cavidine (C-222) is a tetrahydro derivative of Dehydrocavidine, introducing saturation in the quinolizine ring, which reduces aromaticity and alters pharmacokinetic properties .

- The Trimethoxy analog (CAS 61138-60-1) exhibits enhanced polarity due to an additional methoxy group and a hydroxy substituent, influencing solubility and bioavailability .

Pharmacological and Functional Differences

Dehydrocavidine vs. Berberine

- Mitochondrial Interactions : Berberine is well-documented for its mitochondrial effects, including inhibition of the adenine nucleotide translocator (ANT) and induction of mitochondrial membrane depolarization . Dehydrocavidine’s mitochondrial activity remains less studied but is hypothesized to differ due to its 6-methyl group and fully aromatic core .

Dehydrocavidine vs. Cavidine

- Bioactivity : The tetrahydro core in Cavidine may enhance binding to opioid receptors, as seen in related protoberberine alkaloids, whereas Dehydrocavidine’s aromaticity could favor intercalation with DNA or proteins .

- Stability : Dehydrocavidine’s fully conjugated system increases UV absorbance, making it more suitable for spectroscopic analysis compared to Cavidine .

Dehydrocavidine vs. Trimethoxy Analog (CAS 61138-60-1)

- Solubility : The hydroxy group in the Trimethoxy analog improves water solubility, whereas Dehydrocavidine’s hydrophobicity may enhance membrane permeability .

- Antioxidant Potential: The hydroxy substituent in the Trimethoxy analog likely confers stronger radical-scavenging activity compared to Dehydrocavidine .

Biological Activity

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 348.4 g/mol. Its structure features a pentacyclic framework with multiple functional groups, including methoxy and dioxole moieties. The IUPAC name for this compound is 16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene.

Synthesis

The synthesis of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium typically involves multi-step organic synthesis techniques that highlight the complexity and precision required in producing this compound. Various methods can be employed to achieve the desired purity and yield.

Biological Activity

Research indicates that benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium exhibits significant biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways such as NF-kB .

- Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains and fungi. Its mechanism involves disrupting bacterial membrane integrity and inhibiting protein synthesis .

- Ion Channel Modulation : It has been reported to affect ion channels in cell membranes, which may contribute to its biological effects .

The mechanisms underlying the biological activity of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium are multifaceted:

- Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells at different phases (G0/G1), leading to reduced proliferation .

- Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in certain cancer cell lines, contributing to cytotoxicity .

- DNA Intercalation : Similar to other quinolizinium compounds, it may intercalate into DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium:

- Anticancer Study : In vitro assays demonstrated that this compound inhibited growth in colon cancer cell lines (HCT-116 and SW480) with an IC50 value indicating potent antiproliferative effects .

- Antimicrobial Efficacy : A study on its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .

- Ion Channel Research : Investigations into its effects on ion channels showed alterations in membrane potential and conductance in model systems that could lead to therapeutic applications in treating diseases related to ion channel dysfunction .

Comparative Analysis with Related Compounds

The biological activity of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Benzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium | Similar dioxole and quinolizinium structures | Different substitution pattern affecting biological activity |

| Benzo[a]-1,3-benzodioxolo[4,5-g]quinolizinium | Contains similar aromatic systems | Exhibits distinct pharmacological profiles |

| Dehydrocavidine | Related to alkaloids with similar dioxole features | Known for different biological activities |

This table illustrates how small structural variations can lead to significant differences in biological activity and applications.

Q & A

Q. What are the established synthetic routes for 8,9-dimethoxy-6-methyl-benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, and how is structural purity validated?

The synthesis of this compound typically involves modifications to the isoquinoline alkaloid backbone. For example, Kijjoa et al. (2002) describe methods for synthesizing structurally similar berbine derivatives through oxidative coupling of benzylisoquinoline precursors, followed by methylation and methoxylation steps . To ensure purity, chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic validation (NMR, high-resolution mass spectrometry) are critical. Melting point analysis (204–206°C, decomposition) and comparison with literature values (e.g., ) can further confirm identity .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve methoxy groups (δ 3.5–4.0 ppm for OCH3) and aromatic protons in the benzodioxole and quinolizinium moieties .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 350.1392 (C21H20NO4+) .

- X-ray Crystallography: Used to resolve the planar quinolizinium core and substituent orientation in crystalline derivatives .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For biological assays, stock solutions in DMSO (≤0.1% final concentration) are recommended to avoid solvent toxicity. Precipitation studies in aqueous buffers (pH 4–9) should precede dose-response experiments .

Advanced Research Questions

Q. How does the 8,9-dimethoxy-6-methyl substitution pattern affect electrochemical behavior in corrosion inhibition applications?

The methoxy groups enhance electron-donating capacity, stabilizing metal surfaces via adsorption. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements (e.g., in steel or aluminum) demonstrate that derivatives like berberine reduce corrosion current density (Icorr) by 60–80% at 1 mM concentrations . Comparative studies with non-methoxy analogs (e.g., dehydrocavidine nitrate) show diminished efficacy, highlighting the role of substituents in charge distribution .

Q. What methodologies resolve contradictions in mitochondrial toxicity mechanisms between in vitro and in vivo models?

Contradictions often arise from differences in bioavailability and metabolic activation. A two-pronged approach is recommended:

- In vitro: Use isolated mitochondrial fractions to assess direct effects on respiration (e.g., oxygen consumption via Clark electrode) and adenine nucleotide translocator (ANT) inhibition .

- In vivo: Employ fluorescence-based biosensors in live cells (e.g., TMRE for mitochondrial membrane potential) to account for tissue-specific uptake and efflux . Dose-ranging studies in rodent models should correlate plasma concentrations with ANT inhibition thresholds.

Q. How can computational modeling predict interactions between this compound and biological targets like DNA topoisomerases?

Molecular docking (e.g., AutoDock Vina) using the quinolizinium core as a scaffold reveals intercalation potential with DNA. Density functional theory (DFT) calculations of frontier molecular orbitals (HOMO-LUMO gaps) predict reactivity with topoisomerase IIα’s ATP-binding domain . Validation via electrophoretic mobility shift assays (EMSAs) and cytotoxicity profiling in topoisomerase-deficient cell lines is advised.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.